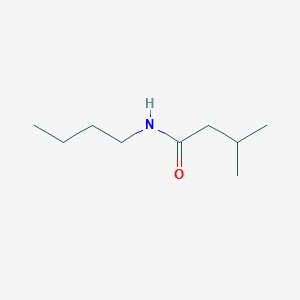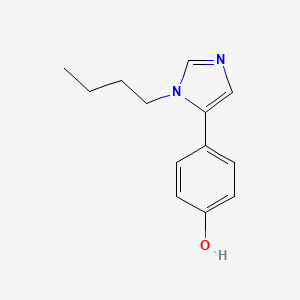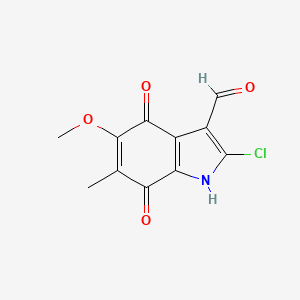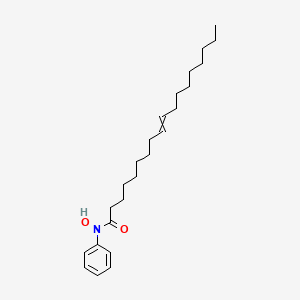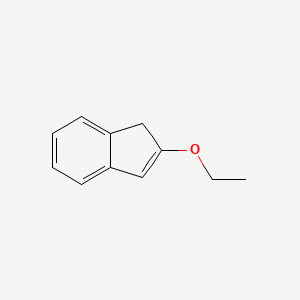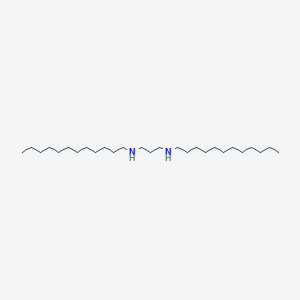
N~1~,N~3~-Didodecylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Didodecylpropane-1,3-diamine: is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In industrial settings, the production of N1,N~3~-Didodecylpropane-1,3-diamine is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~3~-Didodecylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of N1,N~3~-Didodecylpropane-1,3-diamine involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. This can lead to cell lysis or increased membrane permeability. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane destabilization .
Vergleich Mit ähnlichen Verbindungen
- N~1~-Dodecylpropane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine
Comparison: N1,N~3~-Didodecylpropane-1,3-diamine is unique due to its longer alkyl chains, which enhance its surfactant properties compared to shorter-chain analogs like N1-Dodecylpropane-1,3-diamine. The presence of two dodecyl groups increases its hydrophobicity, making it more effective in applications requiring strong surfactant action .
Eigenschaften
CAS-Nummer |
77215-50-0 |
|---|---|
Molekularformel |
C27H58N2 |
Molekulargewicht |
410.8 g/mol |
IUPAC-Name |
N,N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-24-28-26-23-27-29-25-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI-Schlüssel |
RVRMXANSMFGKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCNCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


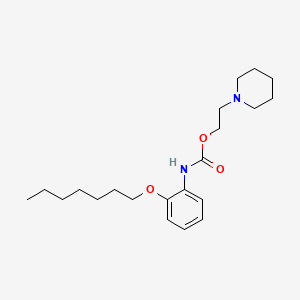

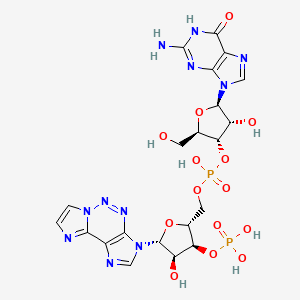
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)

![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)

